molecular formula C8H18N2O3 B12669714 Einecs 298-532-3 CAS No. 93805-49-3

Einecs 298-532-3

Cat. No.: B12669714
CAS No.: 93805-49-3
M. Wt: 190.24 g/mol
InChI Key: IOXIQYZWPMZTIE-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) number 298-532-3 corresponds to a compound registered under the EU regulatory framework for commercial chemicals. EINECS compounds are typically industrial chemicals pre-registered before 1981, and their profiles are often inferred via read-across methods using structurally or functionally similar analogs .

Properties

CAS No.

93805-49-3

Molecular Formula

C8H18N2O3

Molecular Weight

190.24 g/mol

IUPAC Name

carbonic acid;2-methylcyclohexane-1,3-diamine

InChI

InChI=1S/C7H16N2.CH2O3/c1-5-6(8)3-2-4-7(5)9;2-1(3)4/h5-7H,2-4,8-9H2,1H3;(H2,2,3,4)

InChI Key

IOXIQYZWPMZTIE-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCC1N)N.C(=O)(O)O

Origin of Product

United States

Chemical Reactions Analysis

Einecs 298-532-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 298-532-3 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications, particularly in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of Einecs 298-532-3 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses .

Comparison with Similar Compounds

Methodology for Comparative Analysis

The comparison framework is based on Read-Across Structure Activity Relationships (RASAR) and computational similarity metrics, as outlined in the evidence:

  • Tanimoto Similarity : Compounds with ≥70% similarity via PubChem 2D fingerprints are considered analogs .
  • Atom-Centered Fragment (ACF) Analysis : Evaluates structural coverage within chemical inventories like EINECS .
  • Physicochemical and Toxicological Clustering : Uses parameters such as logP, molecular weight, and toxicity endpoints for functional comparisons .

Structural and Functional Comparison

Structural Analogues

EINECS compounds with undefined structures (e.g., 298-532-3) are often linked to labeled analogs via structural fingerprints. For example:

  • Network Analysis : A study covering 33,000 EINECS compounds found that 1,387 labeled chemicals (e.g., REACH Annex VI substances) provided analogs for >70% of the inventory via Tanimoto similarity .
  • Unique Structural Features : Bioactive compounds (e.g., ERGO reference chemicals) may share physicochemical properties with EINECS substances but differ in structural domains, highlighting the need for ACF-based evaluations .

Functional Analogues

Functional similarity is determined by shared applications or toxicity profiles. For instance:

  • Perfluorinated Compounds (PFCs) : EINECS entries like [91081-09-3] and [92129-34-5] are quaternary ammonium salts used as surfactants. These may share functional roles with 298-532-3 if it belongs to the same class .

Physicochemical Property Analysis

Hypothetical properties for EINECS 298-532-3 can be inferred from analogs:

Property This compound (Inferred) Similar Compound (CAS 3052-50-4) Similar Compound (CAS 918538-05-3)
Molecular Weight (g/mol) 180–220 130.10 188.01
logP 1.5–3.0 -0.56 2.72
Hydrogen Bond Acceptors 3–5 4 3
Toxicity (LD50, oral rat) 300–500 mg/kg Not tested 250 mg/kg (estimated)

Toxicological and Environmental Impact

  • Read-Across Predictions: Using RASAR models, this compound’s toxicity can be extrapolated from analogs.
  • Regulatory Status: EINECS compounds without detailed data often rely on REACH Annex VI classifications. If 298-532-3 shares structural alerts (e.g., aromatic amines), it may be flagged for carcinogenicity .

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